1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole
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Overview
Description
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.
Scientific Research Applications
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(benzoyloxy]ethanimidoyl}phenyl)-1H-imidazole
- 1-(4-{[(phenylcarbamoyl)oxy]ethanimidoyl}phenyl)-1H-imidazole
Uniqueness
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYLQHOYCUGOO-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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